1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid
Description
This compound features a pyrrolidine-2-carboxylic acid core substituted with a 4-hydroxyl group and a propenoyl chain containing a 4-fluorophenyl moiety. The α,β-unsaturated ketone in the propenoyl chain may enable Michael addition reactions or conjugation with biological targets.
Properties
IUPAC Name |
1-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4/c15-10-4-1-9(2-5-10)3-6-13(18)16-8-11(17)7-12(16)14(19)20/h1-6,11-12,17H,7-8H2,(H,19,20)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLSFNVVWHPYMT-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C=CC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1C(=O)O)C(=O)/C=C/C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a hydroxyl group and a carboxylic acid, along with a fluorophenyl moiety. Its structure can be represented as follows:
This structure is critical for its interaction with biological targets, influencing its pharmacological properties.
This compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, reducing oxidative stress in cellular systems. This activity is essential for protecting cells from damage and may contribute to its therapeutic effects.
- Antitumor Activity : Preliminary studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated cytotoxic effects against MDA-MB-231 (breast cancer) and COLO201 (colon cancer) cell lines, leading to cell cycle arrest in specific phases .
Cytotoxicity Studies
A series of cytotoxicity assays were conducted to evaluate the effectiveness of the compound against different tumor cell lines. The results are summarized in Table 1.
| Cell Line | CC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | <30 | G0/G1 phase arrest |
| COLO201 | <30 | G2/M phase arrest |
These findings suggest that the compound effectively inhibits cell proliferation through specific cell cycle modulation.
Antiviral Activity
In addition to its antitumor properties, the compound has shown promise as an antiviral agent. It was effective against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir . This broadens its potential applications in treating viral infections.
Case Studies
In a recent study published in MDPI, researchers synthesized derivatives of pyrrolidine compounds, including this compound. They reported significant cytotoxic effects on various cancer cell lines and established structure-activity relationships that highlight the importance of specific functional groups in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and physicochemical properties with analogous compounds:
Key Observations
Hydrogen Bonding and Solubility: The target compound’s –OH and –COOH groups enable strong hydrogen bonding, similar to sodium salts in but without ionic character, resulting in moderate solubility .
Stereochemical and Conformational Effects: Pyrazole derivatives () exhibit dihedral angles of 4–10° between fluorophenyl and heterocyclic rings, suggesting planar conformations. The target compound’s propenoyl chain likely introduces greater torsional flexibility, affecting binding to rigid enzyme pockets .
Biological Relevance :
- The fluorophenyl group enhances lipophilicity, aiding membrane penetration, a trait shared with 3-(4-fluorophenyl)-1H-pyrazole (). However, the absence of a carboxylic acid in the latter limits ionic interactions .
- Carbamoyl-substituted analogs () may act as prodrugs, hydrolyzing to release active metabolites, whereas the target compound’s free –COOH group suggests direct activity .
Synthetic Considerations: Pyrazole synthesis via chalcone-hydrazine condensation () contrasts with the target compound’s likely preparation through propenoylation of pyrrolidine precursors, requiring careful stereocontrol .
Research Findings and Implications
- Crystallography : The target compound’s hydrogen-bonding network (similar to Etter’s graph set analysis in ) may form cyclic motifs (e.g., $ R_2^2(8) $), influencing crystal packing and stability .
- Pharmacokinetics : Compared to glucuronide metabolites (e.g., Ezetimibe Hydroxy Glucuronide, ), the target compound’s lack of glycosylation suggests slower renal excretion but higher metabolic liability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
